molecular formula C20H29F3N2O3 B1502063 tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate CAS No. 306298-24-8

tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate

Katalognummer: B1502063
CAS-Nummer: 306298-24-8
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: JOBAOQKTQRZNNY-YOEHRIQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a 3-methyl substituent on the piperazine ring, and a side chain composed of a 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, while the methoxy (OCH₃) group provides electron-donating effects. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic processes .

Eigenschaften

CAS-Nummer

306298-24-8

Molekularformel

C20H29F3N2O3

Molekulargewicht

402.5 g/mol

IUPAC-Name

tert-butyl (3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C20H29F3N2O3/c1-14-12-24(18(26)28-19(2,3)4)10-11-25(14)17(13-27-5)15-6-8-16(9-7-15)20(21,22)23/h6-9,14,17H,10-13H2,1-5H3/t14-,17-/m0/s1

InChI-Schlüssel

JOBAOQKTQRZNNY-YOEHRIQHSA-N

SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C

Isomerische SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C

Kanonische SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Biologische Aktivität

tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by a trifluoromethyl group, enhances its biological activity and lipophilicity, making it a promising candidate for drug development, particularly in treating neurological disorders.

Chemical Structure

The compound's chemical structure can be represented as follows:

C26H40F3N3O3\text{C}_{26}\text{H}_{40}\text{F}_3\text{N}_3\text{O}_3

This structure includes key functional groups that contribute to its biological properties.

1. Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Research indicates that it enhances drug efficacy and specificity by modulating receptor interactions and signaling pathways, which are vital for developing new therapeutic strategies .

Studies have shown that compounds similar to tert-butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate can act on multiple molecular targets involved in neurodegenerative diseases. For instance, they may inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of Alzheimer's disease (AD) .

3. In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit protective effects against amyloid beta (Aβ) toxicity in astrocytes. For example, a related compound showed significant cell viability improvement when co-treated with Aβ, suggesting potential neuroprotective properties .

Case Study 1: Neuroprotective Effects

A study involving a related compound demonstrated its ability to reduce oxidative stress and inflammatory markers in astrocytes exposed to Aβ. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels and improved cell viability, highlighting the compound's potential as a neuroprotective agent .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing various derivatives of piperazine-based compounds revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The study utilized the sulforhodamine B assay to evaluate cytotoxicity, indicating that structural modifications significantly influence biological activity .

Data Table: Biological Activity Overview

Activity Effect Reference
NeuroprotectionReduced Aβ-induced toxicity
Inhibition of β-secretaseIC50 = 15.4 nM
Acetylcholinesterase InhibitionK_i = 0.17 μM
Cytotoxicity against MCF-7High cytotoxic activity

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to tert-butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate exhibit antidepressant properties. Studies have focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

Anxiolytic Effects

The compound has been investigated for its anxiolytic effects, potentially acting as a selective serotonin reuptake inhibitor (SSRI). This mechanism is crucial for developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Antipsychotic Potential

Due to its structural similarities with known antipsychotic agents, this compound is being evaluated for its efficacy in treating psychotic disorders. Initial findings suggest it may influence dopaminergic pathways, which are often dysregulated in conditions such as schizophrenia .

Case Studies

Study Objective Findings
Tagat et al. (2004)To evaluate the antidepressant properties of piperazine derivativesFound that modifications in the piperazine structure can enhance serotonin receptor affinity, suggesting potential antidepressant effects .
McCombie et al. (2005)Investigate the anxiolytic effects of similar compoundsDemonstrated that certain piperazine derivatives exhibit significant anxiolytic activity in animal models .
Varty et al. (2006)Assess antipsychotic potentialReported promising results indicating modulation of dopaminergic activity in preclinical trials .

Synthesis and Development

The synthesis of tert-butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate involves several steps of organic synthesis including:

  • Formation of the piperazine ring.
  • Introduction of the methoxy and trifluoromethyl groups.
  • Esterification with tert-butyl alcohol.

This multi-step synthesis allows for fine-tuning the compound's properties to enhance biological activity and selectivity for target receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name (Selected Examples) Key Substituents/Modifications Synthesis Method Key Inferred Properties References
tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate 3-methyl piperazine; 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl side chain Likely Pd-catalyzed coupling or amidation (analogous to ) High lipophilicity (logP); potential CNS activity due to piperazine; metabolic stability N/A
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridinyl group with methoxycarbonyl Buchwald-Hartwig coupling (Pd(OAc)₂, BINAP, Cs₂CO₃) Moderate solubility; planar pyridine may enhance π-π stacking
tert-Butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate Chloro and methoxycarbonyl substituents on phenyl Coupling with T3P®/Et₃N Electron-withdrawing Cl increases stability; polar carboxylate may reduce logP
tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate Imidazothiazole heterocycle; aminophenyl group Multi-step nucleophilic substitution Bulky heterocycle may limit membrane permeability; amino group enhances H-bonding
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate Simple 2-methylbenzyl substituent Alkylation (2-methylbenzyl bromide with Boc-piperazine) Lower steric hindrance; simpler pharmacokinetic profile
tert-Butyl 4-(5-nitroquinolin-8-yl)piperazine-1-carboxylate Nitroquinoline moiety Unspecified coupling Nitro group may confer redox activity; quinoline enhances aromatic interactions

Physicochemical Properties

  • Lipophilicity: The target compound’s CF₃ and methoxy groups likely result in higher logP compared to polar analogs (e.g., aminobenzyl in ) but lower than halogenated derivatives (e.g., chloro in ) .
  • Crystallinity : Analogs like those in exhibit defined hydrogen-bonding networks (e.g., C–H···O interactions), suggesting the target may form similar stable crystals, critical for formulation .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • tert-Butyl 4-methylpiperazine-1-carboxylate is a common starting intermediate for piperazine derivatives bearing a Boc group at the nitrogen and a methyl substituent at the 4-position on the piperazine ring. This intermediate is commercially available or can be synthesized by Boc protection of 4-methylpiperazine.

  • The 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl moiety can be introduced via alkylation or reductive amination using the corresponding aldehyde or halide derivatives bearing the trifluoromethyl phenyl group.

Typical Synthetic Procedure

A representative synthesis involves the following steps:

  • Boc Protection of Piperazine
    The piperazine ring is protected at the nitrogen with a tert-butyl carbamate group by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step ensures selective functionalization on the piperazine ring without unwanted side reactions.

  • Alkylation or Reductive Amination
    The Boc-protected 4-methylpiperazine is reacted with a suitable electrophile such as a 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl halide or aldehyde.

    • In the case of alkylation, the nitrogen at the 4-position is nucleophilic and can attack the electrophilic carbon of the halide under basic conditions, typically in solvents like toluene or DMF at elevated temperatures (e.g., 80–110°C).
    • Alternatively, reductive amination can be employed where the aldehyde reacts with the secondary amine to form an imine intermediate, which is then reduced (e.g., by sodium cyanoborohydride or sodium triacetoxyborohydride) to yield the substituted product.
  • Purification
    After reaction completion, the mixture is typically worked up by extraction with organic solvents such as ethyl acetate, washing with water and brine, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure. Purification is performed by silica gel column chromatography using gradients of hexane and ethyl acetate or other suitable eluents.

  • Characterization
    The product is characterized by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Research Findings and Analytical Data

  • The Boc-protected piperazine intermediates such as tert-butyl 4-methylpiperazine-1-carboxylate have been reported with yields around 62–73% under reflux in toluene at 110°C.
  • The introduction of the trifluoromethyl-substituted phenyl ethyl side chain is sensitive to reaction conditions; optimized temperature and solvent choice are crucial for high selectivity and yield.
  • Analytical characterization confirms the structure:
    • 1H NMR typically shows signals for tert-butyl group (singlet ~1.4–1.5 ppm), methoxy group (~3.3–3.8 ppm), aromatic protons (~7.5–8.0 ppm), and piperazine ring protons (multiplets ~3.4–3.8 ppm).
    • Mass spectrometry confirms molecular ion peak consistent with the molecular weight of the target compound.
    • IR spectroscopy detects characteristic carbamate (Boc) carbonyl stretch (~1700 cm⁻¹) and aromatic C–F stretches.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Comments
Boc Protection Boc2O, base, DCM, RT Formation of Boc-protected piperazine
Alkylation 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl halide, base, toluene, 110°C Substitution at piperazine nitrogen
Reductive Amination Aldehyde, NaBH3CN or NaBH(OAc)3, MeOH, RT Alternative method for side chain attachment
Purification Silica gel chromatography, hexane/ethyl acetate Purified target compound
Characterization NMR, MS, IR Confirmed structure and purity

Q & A

Advanced Research Questions

How can researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl) with density functional theory (DFT)-calculated spectra to identify discrepancies .
  • Crystallographic Refinement : Use SHELXL (e.g., R1 = 0.062, wR2 = 0.207) to refine hydrogen bonding networks and resolve ambiguities in piperazine ring conformation .
  • Multi-Technique Analysis : Correlate HPLC retention times with MS fragmentation to confirm purity and rule out isomeric impurities .

What strategies improve yield in multi-step synthesis?

  • Intermediate Stabilization : Protect reactive groups (e.g., Boc for amines) to prevent side reactions during coupling steps .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl-alkyl bond formation, achieving yields >70% under inert conditions .

How can the compound’s interaction with biological targets be studied experimentally?

  • Receptor Binding Assays : Radiolabel the compound (e.g., ³H/¹⁴C) and measure binding affinity (Kd) to serotonin receptors (e.g., 5-HT2C) using competitive displacement .
  • Cellular Models : Assess cytotoxicity and IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, accounting for fluorophenyl group lipophilicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., GROMACS) to predict binding modes of the trifluoromethyl group in hydrophobic pockets .

Q. Notes

  • For advanced queries, prioritize peer-reviewed syntheses (e.g., ) and crystallographic data ().
  • Methodological rigor is critical for reproducibility; always report solvent ratios, catalyst loadings, and spectral acquisition parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.